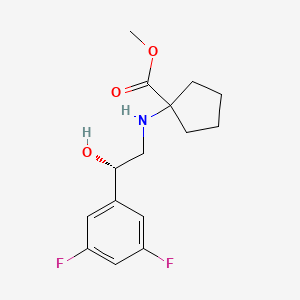

![molecular formula C6H5BrN4 B582592 6-Bromo-5-methyltetrazolo[1,5-a]pyridine CAS No. 1257665-09-0](/img/structure/B582592.png)

6-Bromo-5-methyltetrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

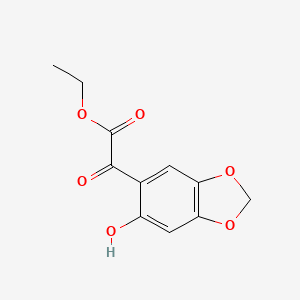

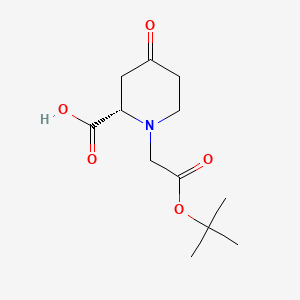

6-Bromo-5-methyltetrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1257665-09-0 . It has a molecular weight of 213.04 . The IUPAC name for this compound is 6-bromo-5-methyltetraazolo[1,5-a]pyridine .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-methyltetrazolo[1,5-a]pyridine is 1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Tautomerism in Heterocyclic Compounds

- Synthesis and Reactions of 2-Hydroxypyrazolo[1,5-a]pyridine : Ochi, Miyasaka, Kanada, and Arakawa (1976) explored the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine through the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid. This compound demonstrated notable reactivity, including undergoing nitrosation, nitration, and bromination at the C-3 position (Ochi et al., 1976).

Polyheterocyclic Ring Systems from Pyrazolo[3,4-b]pyridine

- Synthesis of New Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for creating new polyheterocyclic ring systems. These compounds showed potential as building blocks for various complex molecular structures, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in chemical synthesis (Abdel‐Latif et al., 2019).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazine Derivatives

- Creation of Pyrazolo[1,5-a]pyrimidines and Triazines : Abdelriheem, Zaki, and Abdelhamid (2017) outlined a method to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These compounds have shown promise as antimetabolites in purine biochemical reactions, highlighting their potential in medicinal chemistry (Abdelriheem et al., 2017).

DNA Binding and Apoptotic Activity of Tetrazolo[1,5-a]pyrimidine Complexes

- Nickel(II), Copper(II), and Zinc(II) Complexes of Pyridine-Based Ligands : Haleel et al. (2014) synthesized various metal complexes of tetrazolo[1,5-a]pyrimidine core ligands, revealing their strong DNA binding capability and apoptotic inducing activities in cancer cells. This research provides insight into the potential therapeutic applications of these complexes (Haleel et al., 2014).

Synthesis and Applications of Pyrazolo[3,4-b]pyridine Derivatives

- Diverse Derivatives from 6-Aminopyrazolo[3,4-b]pyridine : Aly (2006) reported the synthesis of various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes from 6-aminopyrazolo[3,4-b]pyridine. This research showcases the broad range of chemical structures that can be derived from pyrazolo[3,4-b]pyridine, underscoring its utility in synthetic chemistry (Aly, 2006).

Propiedades

IUPAC Name |

6-bromo-5-methyltetrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYOSRGYBCRHCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NN=NN12)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682464 |

Source

|

| Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257665-09-0 |

Source

|

| Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

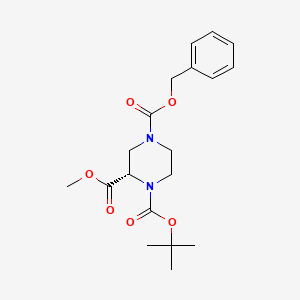

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

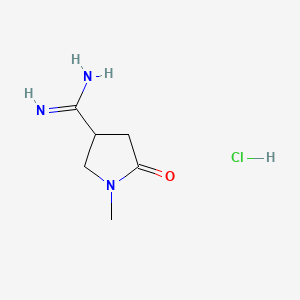

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)